molecular formula C10H11Br B2458459 1-Allyl-3-(bromomethyl)benzene CAS No. 2138268-60-5

1-Allyl-3-(bromomethyl)benzene

Cat. No.: B2458459
CAS No.: 2138268-60-5
M. Wt: 211.102
InChI Key: AMVVAUAQMPIANC-UHFFFAOYSA-N
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Description

1-Allyl-3-(bromomethyl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where an allyl group (CH2=CH-CH2-) and a bromomethyl group (CH2Br) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(bromomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-allylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These processes often utilize photochemical bromination techniques, which allow for precise control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(bromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often utilized.

Major Products Formed:

    Substitution: Formation of benzyl alcohols or ethers.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkane derivatives.

Scientific Research Applications

1-Allyl-3-(bromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-3-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the allyl group can participate in various addition and oxidation reactions. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

  • 1-Allyl-4-(bromomethyl)benzene
  • 1-Allyl-2-(bromomethyl)benzene
  • 1-Allyl-3-chloromethylbenzene

Comparison: 1-Allyl-3-(bromomethyl)benzene is unique due to the specific positioning of the allyl and bromomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-allyl-4-(bromomethyl)benzene, the 3-positioned compound may exhibit different steric and electronic effects, leading to variations in reaction outcomes .

Properties

IUPAC Name

1-(bromomethyl)-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVAUAQMPIANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138268-60-5
Record name 1-(bromomethyl)-3-(prop-2-en-1-yl)benzene
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